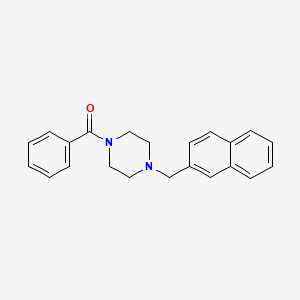
1-benzoyl-4-(2-naphthylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-4-(2-naphthylmethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
1-benzoyl-4-(2-naphthylmethyl)piperazine has been used in various scientific research applications, particularly in the field of neuroscience. It has been studied for its potential as a tool for investigating the role of neurotransmitters such as serotonin and dopamine in the brain. This compound has also been used to study the effects of drugs on the central nervous system, including the mechanisms of action of psychoactive substances such as amphetamines and ecstasy.
作用机制
1-benzoyl-4-(2-naphthylmethyl)piperazine acts as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft. This results in a range of physiological and psychological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It increases the release of neurotransmitters such as dopamine and serotonin, leading to increased arousal and alertness. It also increases heart rate, blood pressure, and body temperature, which can have negative effects on the cardiovascular system. Long-term use of this compound can lead to tolerance and dependence, as well as a range of negative health effects such as insomnia, anxiety, and depression.
实验室实验的优点和局限性
1-benzoyl-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for investigating the effects of drugs on the central nervous system. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the role of neurotransmitters in the brain. However, this compound also has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is relatively small.
未来方向
There are several potential future directions for research on 1-benzoyl-4-(2-naphthylmethyl)piperazine. One area of interest is the development of more selective this compound analogs that target specific neurotransmitter systems in the brain. Another area of interest is the use of this compound as a tool for investigating the effects of drugs on the developing brain, particularly in adolescents and young adults. Finally, there is a need for more research on the long-term effects of this compound use, particularly with regard to its potential for tolerance, dependence, and addiction.
合成方法
1-benzoyl-4-(2-naphthylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-naphthylmethylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with piperazine to yield this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
属性
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(20-7-2-1-3-8-20)24-14-12-23(13-15-24)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSUMUKRDOGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)

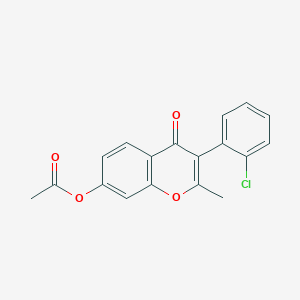

![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
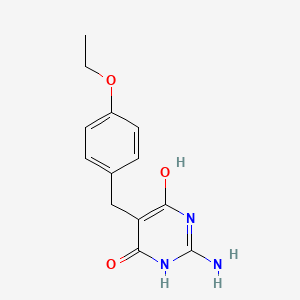
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
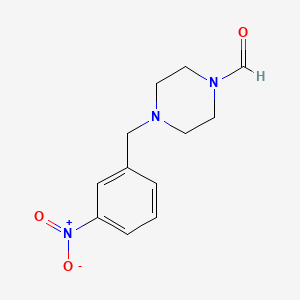
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

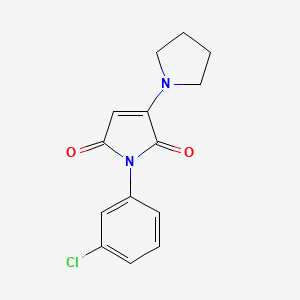
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)